molecular formula C7H12ClNO2 B8432874 5-(2-Chloroethyl)-3,4-dimethyl-2-oxazolidinone

5-(2-Chloroethyl)-3,4-dimethyl-2-oxazolidinone

Cat. No. B8432874
M. Wt: 177.63 g/mol
InChI Key: OQVYRNRFJKHUDI-UHFFFAOYSA-N
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Patent
US04886794

Procedure details

To a chloroform solution containing 68.12 g (0.7 mole) of phosgene at 0°-10° C. was added 80 g (0.7 mole) of 1,2-dimethyl-3-pyrrolidinol at a rate to maintain the temperature below 10° C. The reaction mixture was allowed to stir at room temperature overnight. The mixture was cooled in an ice bath and 100 ml of triethylamine was added dropwise maintaining the temperature below 10° C. The mixture was extracted in order with water, 3N hydrochloric acid solution, 3N sodium hydroxide solution and again with water. The chloroform layer was dried over anhydrous sodium sulfate and evaporated to yield 110 g of dark amber oil which was distilled at 113°-118° C. at 0.05 mm to give 80 g (64.8%) of pale yellow oil, n22 =1.4796.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
68.12 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([Cl:4])(Cl)Cl.[C:5](Cl)(Cl)=[O:6].[CH3:9][N:10]1C[CH2:13][CH:12]([OH:15])[CH:11]1[CH3:16]>C(N(CC)CC)C>[Cl:4][CH2:1][CH2:13][CH:12]1[O:15][C:5](=[O:6])[N:10]([CH3:9])[CH:11]1[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
68.12 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
CN1C(C(CC1)O)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 10° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 10° C
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted in order with water, 3N hydrochloric acid solution, 3N sodium hydroxide solution and again with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCCC1C(N(C(O1)=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 110 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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